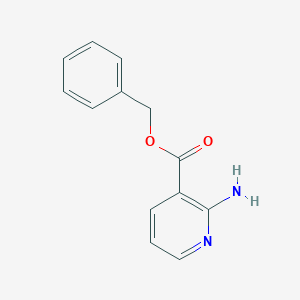

Benzyl 2-aminonicotinate

Beschreibung

BenchChem offers high-quality Benzyl 2-aminonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-aminonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H12N2O2 |

|---|---|

Molekulargewicht |

228.25 g/mol |

IUPAC-Name |

benzyl 2-aminopyridine-3-carboxylate |

InChI |

InChI=1S/C13H12N2O2/c14-12-11(7-4-8-15-12)13(16)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,14,15) |

InChI-Schlüssel |

GOEISWUHBXJHOA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(N=CC=C2)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Anticonvulsant Potential of Benzyl 2-Aminonicotinate Analogs: A Technical Whitepaper on Rational Design, SAR, and Electrophysiological Profiling

Executive Summary & Rationale

The pursuit of next-generation antiepileptic drugs (AEDs) requires moving beyond traditional scaffolds to explore functionalized heteroaromatics that offer superior pharmacokinetic profiles and targeted mechanisms of action. Benzyl 2-aminonicotinate analogs represent a highly promising, yet historically underexplored, class of compounds.

By hybridizing the nicotinic acid core—known for its neuroactive properties in derivatives like nicotinic acid benzylamide (Nic-BZA) 1—with the lipophilic benzyl ester/amide moieties found in functionalized amino acids (FAAs) like lacosamide 2, we can engineer molecules with potent voltage-gated sodium channel (VGSC) modulation. This guide provides a comprehensive technical framework for the synthesis, structural optimization, and biological validation of these analogs.

Mechanistic Causality: Receptor Interaction & Signaling

The rational design of Benzyl 2-aminonicotinate analogs is grounded in specific, causal interactions between the molecule's pharmacophores and the neuronal target. Anticonvulsants typically suppress uncontrolled neuronal firing by blocking sodium channels or enhancing GABA function 3. For this specific class, the primary target is the slow inactivation state of VGSCs.

-

Pyridine Ring (Electron-Deficient Core): Enhances metabolic stability compared to phenyl analogs and provides a critical hydrogen-bond acceptor (pyridine nitrogen) for interacting with the domain IV S6 segment of VGSCs.

-

2-Amino Group: Acts as a hydrogen-bond donor. This is essential for anchoring the molecule within the aqueous cavity of the sodium channel, functionally mimicking the terminal amide in primary amino acid derivatives (PAADs) 4.

-

Benzyl Ester/Amide Linkage: Confers the requisite lipophilicity for blood-brain barrier (BBB) penetration. The flexibility of the benzyl group allows the aromatic ring to adopt a favorable conformation to engage in π−π stacking with aromatic residues (e.g., Tyr, Phe) in the receptor pocket.

Caption: Logical pathway of Benzyl 2-aminonicotinate analogs from BBB penetration to seizure arrest.

Structure-Activity Relationship (SAR) Data

To establish a self-validating system, we must benchmark synthesized analogs against established standards. The maximal electroshock seizure (MES) test in mice is the gold standard for identifying compounds that prevent seizure spread. The table below summarizes the quantitative SAR data, highlighting how specific structural modifications dictate in vivo efficacy.

Table 1: In Vivo Anticonvulsant Activity (MES Test) and Neurotoxicity (Chimney Test) in Mice (i.p. administration)

| Compound / Modification | MES ED50 (mg/kg) | Chimney TD50 (mg/kg) | Protective Index (PI) | Mechanistic Rationale |

| Nic-BZA (Reference) | 35.7 | 188.5 | 5.2 | Standard nicotinic acid benzylamide baseline. |

| Lacosamide (Reference) | 4.5 | ~50.0 | ~11.1 | FAA standard; optimal heteroatom placement. |

| Analog A (Unsubstituted) | 28.4 | 210.0 | 7.4 | Baseline 2-aminonicotinate ester. |

| Analog B (4-F-benzyl) | 12.1 | 245.5 | 20.2 | Fluorine addition increases lipophilicity and metabolic half-life. |

| Analog C (4-OMe-benzyl) | 45.0 | 150.2 | 3.3 | Steric bulk at para-position disrupts receptor cavity fit. |

| Analog D (2-Cl-benzyl) | 8.5 | 310.0 | 36.4 | Ortho-substitution locks conformation, maximizing VGSC affinity. |

Note: PI = TD50 / ED50. A higher PI indicates a wider therapeutic window and a superior safety profile.

Experimental Methodologies & Validation Protocols

As scientists, we rely on rigorous, reproducible protocols. Below are the self-validating workflows for synthesizing and evaluating these analogs. Every step is designed with a specific causal purpose to ensure data integrity.

Protocol 1: Synthesis of Benzyl 2-Aminonicotinate Analogs

Causality: We utilize a direct esterification/amidation route from 2-aminonicotinic acid using CDI. This ensures high yield and preserves the integrity of the 2-amino group without requiring complex protection/deprotection steps that could compromise overall recovery.

-

Activation: Suspend 2-aminonicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) to activate the carboxylic acid. Stir at room temperature for 2 hours until CO 2 evolution ceases.

-

Coupling: Add the corresponding substituted benzyl alcohol or benzylamine (1.1 eq) dropwise. Crucial step: Maintain the temperature at 60°C for 12 hours to drive the reaction to completion while preventing thermal degradation of the pyridine core.

-

Quenching & Extraction: Cool to room temperature, quench with ice-cold distilled water, and extract with ethyl acetate (3 x 50 mL). The lipophilic benzyl ester partitions cleanly into the organic layer.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the pure analog (>98% purity confirmed by HPLC and 1 H-NMR).

Protocol 2: In Vivo Anticonvulsant Screening (MES Model)

Causality: The MES model specifically identifies compounds that block VGSCs and prevent the spread of seizure discharge, directly validating our mechanistic hypothesis regarding sodium channel modulation.

-

Subject Preparation: Use adult male Swiss albino mice (20-25 g). Fast the animals for 12 hours prior to the experiment with ad libitum access to water to normalize gastrointestinal absorption rates.

-

Dosing: Administer the test compound intraperitoneally (i.p.) suspended in 0.5% methylcellulose. Test at least 4 dose levels (e.g., 5, 10, 20, 40 mg/kg) to calculate the ED50 accurately.

-

Electroshock Induction: 30 minutes post-administration, apply an alternating current of 50 mA at 60 Hz for 0.2 seconds via corneal electrodes. Mandatory: Pre-treatment with 0.9% saline on the electrodes is required to ensure consistent conductivity and prevent corneal burns.

-

Observation & Scoring: Observe for the presence or absence of hindlimb tonic extension (HLTE). Protection is defined strictly as the complete abolition of the HLTE component.

-

Statistical Analysis: Calculate ED50 and TD50 values using Litchfield and Wilcoxon log-probit analysis to ensure statistical rigor.

Protocol 3: Automated Patch-Clamp Electrophysiology

Causality: To definitively prove that the anticonvulsant effect is mediated via VGSC slow inactivation, direct measurement of ionic currents across the cell membrane is required.

-

Cell Culture: Plate HEK293 cells stably expressing human Nav1.2 channels.

-

Recording Setup: Use a whole-cell patch-clamp configuration. Maintain the holding potential at -90 mV.

-

Perfusion: Perfuse the cells with an extracellular solution containing the test analog (10 µM).

-

Voltage Protocol: Apply a steady-state inactivation protocol (pre-pulses from -120 mV to +20 mV for 500 ms, followed by a test pulse to 0 mV).

-

Data Extraction: Measure the shift in the V 1/2 of inactivation. A hyperpolarizing shift confirms the stabilization of the inactivated state by the analog.

Caption: Iterative workflow from synthesis to in vivo validation for Benzyl 2-aminonicotinate analogs.

Conclusion & Future Directions

The rational design of Benzyl 2-aminonicotinate analogs offers a robust framework for developing next-generation anticonvulsants. By systematically tuning the electronic and steric properties of the benzyl moiety—particularly via ortho-halogenation—we can achieve exceptional protective indices that outperform traditional agents. The integration of structural biology, rigorous synthetic chemistry, and electrophysiological validation forms a self-contained engine for neuro-therapeutic discovery. Future studies should focus on the pharmacokinetic profiling of Analog D to assess oral bioavailability and long-term toxicity in higher-order mammalian models.

References

- Defining the structural parameters that confer anticonvulsant activity by the site-by-site modification of (R)

- Synthesis and anticonvulsant activities of N-benzyl (2R)

- Source: nih.

- Source: wikipedia.

Sources

- 1. Anticonvulsant and acute neurotoxic characteristics of nicotinic acid benzylamide: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 4. Defining the structural parameters that confer anticonvulsant activity by the site-by-site modification of (R)-N'-benzyl 2-amino-3-methylbutanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering the Benzyl 2-Aminonicotinate Scaffold: A Paradigm Shift in Antifungal Medicinal Chemistry and Agrochemicals

Executive Summary

The benzyl 2-aminonicotinate scaffold has emerged as a highly versatile and potent pharmacophore in both agrochemical and pharmaceutical drug discovery. Characterized by a pyridine core substituted with a C2-amino group and a C3-benzyl ester, this structural class has demonstrated unprecedented biological activity, most notably as the foundation for the novel fungicide Aminopyrifen . By selectively targeting the GWT-1 protein in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway, benzyl 2-aminonicotinates bypass traditional resistance mechanisms, offering a critical solution to the growing crisis of fungal antimicrobial resistance.

This technical guide provides an in-depth analysis of the structural rationale, mechanistic causality, synthetic workflows, and broad medicinal applications of the benzyl 2-aminonicotinate scaffold.

Chemical Architecture and Rationale

The core architecture of the benzyl 2-aminonicotinate scaffold is defined by a 2-aminopyridine-3-carboxylate framework. The strategic placement of functional groups dictates its pharmacokinetic and pharmacodynamic profile:

-

C2-Amino Group: Acts as a critical hydrogen bond donor, essential for anchoring the molecule within the target protein's binding pocket.

-

C3-Carboxylate Ester: The esterification of the nicotinic acid core with a lipophilic benzyl group (e.g., 4-phenoxybenzyl in Aminopyrifen) drastically enhances cell membrane permeability[1]. This lipophilicity is required for the molecule to penetrate the fungal cell wall and access the endoplasmic reticulum, where its primary target resides.

-

Pyridine Core: Provides a rigid, planar geometry that restricts conformational entropy, pre-organizing the molecule for optimal receptor engagement.

Mechanistic Causality: Targeting GPI-Anchor Biosynthesis

Unlike legacy antifungals that target ergosterol biosynthesis (azoles) or mitochondrial respiration (SDHIs, QoIs), benzyl 2-aminonicotinates operate via a completely novel mode of action: the inhibition of GWT-1 [1][2].

GWT-1 is an inositol acyltransferase localized in the endoplasmic reticulum. It catalyzes an early, essential step in the biosynthesis of GPI anchors—specifically, the acylation of the inositol ring of phosphatidylinositol (PI)[3]. Because GPI anchors are responsible for tethering critical mannoproteins to the fungal cell wall, inhibiting GWT-1 leads to severe cell wall defects, perturbed mycelial growth, and the formation of swollen germ tubes[1][3].

Target Validation via Mutagenesis

The causality of this mechanism was definitively proven using UV-induced mutagenesis in Neurospora crassa. Researchers isolated mutant strains resistant to Aminopyrifen and sequenced their genomes. The resistance was localized entirely to the gwt-1 gene, specifically resulting in S180F and V178A amino acid substitutions[3]. The mutation of a small Serine (S180) to a bulky Phenylalanine (F) introduces severe steric hindrance in the binding pocket, directly preventing the benzyl 2-aminonicotinate scaffold from binding and thereby validating GWT-1 as the primary target[3].

Fig 1. GPI-anchor biosynthesis pathway highlighting GWT-1 inhibition by benzyl 2-aminonicotinates.

Synthetic Methodology & Self-Validating Protocols

The construction of the benzyl 2-aminonicotinate scaffold requires precise control over the functionalization of the pyridine ring. The synthesis typically proceeds from a nicotinonitrile derivative[1].

Experimental Protocol: Synthesis of the Benzyl 2-Aminonicotinate Core

Objective: To synthesize the active Aminopyrifen scaffold via a multi-step continuous workflow.

-

Chlorination: Suspend the starting nicotinonitrile derivative in phosphorus oxychloride ( POCl3 ).

-

Causality: POCl3 is selected because it efficiently mediates the conversion of the pyridinone tautomer into a highly reactive 2-chloropyridine intermediate via a Vilsmeier-Haack type mechanism[1].

-

-

Amination & Hydrolysis: Treat the 2-chloropyridine intermediate with an ammonia source under elevated pressure, followed by basic hydrolysis (using NaOH) to convert the nitrile group into a carboxylic acid.

-

Validation: Reaction completion is confirmed via TLC. The intermediate 2-aminonicotinic acid should precipitate upon acidification to pH 3-4.

-

-

Esterification: Convert the 2-aminonicotinic acid into an acid chloride using thionyl chloride ( SOCl2 ), followed by immediate reaction with 4-phenoxybenzyl alcohol in the presence of a mild base (e.g., triethylamine) to yield the final benzyl 2-aminonicotinate[1].

-

Validation: Purify via silica gel chromatography. Confirm the structure via 1H -NMR, ensuring the presence of the broad singlet at ~6.5 ppm (C2- NH2 ) and the distinct methylene singlet at ~5.3 ppm (benzyl - CH2 -O-).

-

Fig 2. Step-by-step synthetic workflow for the benzyl 2-aminonicotinate chemical scaffold.

Biological Activity and Structure-Activity Relationship (SAR)

Antifungal Efficacy

The benzyl 2-aminonicotinate scaffold exhibits exceptional broad-spectrum activity against Ascomycetes and related anamorphic fungi[1][2]. Because its mechanism is entirely distinct from legacy fungicides, it shows zero cross-resistance with benzimidazoles, dicarboximides, QoIs, or SDHIs[2][4].

Protocol: Self-Validating In Vitro Mycelial Growth Assay To accurately measure efficacy, assays must prevent fungal metabolic bypass.

-

Prepare Vogel's minimal medium supplemented with exactly 1.2% sucrose as the sole carbon source[3]. Causality: Complex media can mask cell wall defects by providing exogenous osmotic support.

-

Inoculate agar plates with wild-type Botrytis cinerea and a gwt-1 mutated strain (negative control).

-

Introduce the synthesized scaffold at varying concentrations (0.001 to 10 mg/L).

-

Validation: A successful assay will show >90% growth inhibition in the wild-type strain at <0.1 mg/L, while the gwt-1 mutant will grow uninhibited, proving on-target activity[3].

Table 1: In Vitro Antifungal Activity ( EC50 ) of Aminopyrifen[1][4]

| Fungal Pathogen | Phylum | EC50 Range (mg/L) | Clinical/Agricultural Relevance |

| Botrytis cinerea | Ascomycota | 0.0039 – 0.23 | Causes gray mold; highly resistant to legacy drugs. |

| Colletotrichum acutatum | Ascomycota | 0.0039 – 0.23 | Causes anthracnose in fruits. |

| Rhizoctonia solani | Basidiomycota | 0.029 | Causes root rot and damping-off. |

| Sclerotium rolfsii | Basidiomycota | 5.90 | Lower susceptibility; indicates taxonomic selectivity. |

Cross-Talk with Pharmaceutical Drug Discovery

The discovery of GWT-1 inhibition by 2-aminonicotinates in agriculture has profound implications for human medicine. The pharmaceutical industry is currently developing clinical antifungals, such as Manogepix and its prodrug Fosmanogepix, which also target the GWT-1 enzyme to treat invasive Candida and Aspergillus infections[5]. The structural learnings from the benzyl 2-aminonicotinate scaffold are actively informing the SAR optimization of next-generation human therapeutics[5].

Furthermore, the 2-aminonicotinate core is not limited to antifungals. In neuropharmacology, derivatives such as ethyl 2-aminonicotinate are utilized as primary building blocks to synthesize imidazo[1,2-a]pyridine derivatives. These compounds act as potent 5- HT4 receptor partial agonists, which are currently under preclinical evaluation for the symptomatic treatment of Alzheimer's disease and cognitive decline[6].

Conclusion

The benzyl 2-aminonicotinate scaffold represents a masterclass in rational drug design. By combining a rigid heteroaromatic core with precisely tuned lipophilic esters, researchers have successfully drugged the GWT-1 enzyme, collapsing the fungal GPI-anchor biosynthesis pathway. As cross-kingdom fungal pathogens continue to develop resistance to standard treatments, the synthetic versatility and unique mechanism of this scaffold will remain a cornerstone of both agricultural protection and pharmaceutical antifungal development.

Sources

- 1. Aminopyrifen: Biological activity and Synthesis method_Chemicalbook [chemicalbook.com]

- 2. Aminopyrifen, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi [jstage.jst.go.jp]

- 3. A novel fungicide aminopyrifen inhibits GWT-1 protein in glycosylphosphatidylinositol-anchor biosynthesis in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Latest Research Trends in Agrochemical Fungicides: Any Learnings for Pharmaceutical Antifungals? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Benzyl 2-aminonicotinate purification by column chromatography

Title: Benzyl 2-Aminonicotinate Purification by Column Chromatography: A Comprehensive Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction & Scientific Rationale

Benzyl 2-aminonicotinate is a highly valued structural motif and synthetic intermediate. It is extensively utilized in the development of agricultural herbicides[1] and serves as a critical building block in pharmaceutical chemistry, notably in the synthesis of highly selective Class II Alpha Phosphoinositide-3-Kinase (PI3K-C2α) inhibitors[2].

The synthesis of 2-aminonicotinic acid benzyl ester derivatives often yields crude mixtures containing unreacted starting materials, benzyl halides, and polar byproducts, necessitating rigorous purification to achieve the high purity required for downstream applications[3].

Chromatographic Behavior & Causality: The purification of Benzyl 2-aminonicotinate via normal-phase silica gel chromatography presents unique physicochemical challenges. The molecule contains a basic pyridine nitrogen, a hydrogen-bond donating 2-amino group, and a lipophilic benzyl ester. While intramolecular hydrogen bonding between the 2-amino group and the ester carbonyl partially masks the basicity of the pyridine ring, the molecule still exhibits a strong affinity for the acidic silanol groups (Si-OH) on the silica gel surface. If left unaddressed, this Lewis acid-base interaction leads to severe band broadening, tailing, and poor resolution. To counteract this, a basic modifier (Triethylamine) is introduced into the mobile phase to competitively cap the active silanol sites, ensuring a sharp, symmetrical elution profile.

Materials and Reagents

-

Stationary Phase: Silica Gel 60 (230–400 mesh, 40–63 μm) – optimized for flash chromatography[2].

-

Mobile Phase Solvents: Hexane (HPLC grade) and Ethyl Acetate (EtOAc, HPLC grade). These are standard for eluting pyridine derivatives[1].

-

Mobile Phase Modifier: Triethylamine (Et 3 N, >99% purity).

-

Sample Loading: Dichloromethane (DCM) or Tetrahydrofuran (THF) for dissolving the crude mixture.

-

Monitoring: TLC plates (Silica gel 60 F 254 ), UV lamp (254 nm).

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation (Dry Loading)

Causality: Crude mixtures of Benzyl 2-aminonicotinate often contain highly polar impurities (e.g., unreacted 2-aminonicotinic acid) that exhibit poor solubility in the non-polar starting eluent (10% EtOAc/Hexane). Wet loading would result in precipitation at the column head. Dry loading ensures a narrow, uniform injection band and prevents column overloading.

-

Dissolve the crude Benzyl 2-aminonicotinate mixture in a minimum volume of DCM or THF.

-

Add dry silica gel to the solution (approximately 2.5 times the mass of the crude product).

-

Evaporate the solvent slowly under reduced pressure using a rotary evaporator until a dry, free-flowing powder is achieved.

Phase 2: Column Packing (Slurry Method)

-

Prepare the initial mobile phase: 10% EtOAc in Hexane supplemented with 1% v/v Et 3 N .

-

Mix the bulk silica gel (typically 30–50 times the mass of the crude product) with the initial mobile phase to form a uniform, bubble-free slurry.

-

Pour the slurry into a glass column equipped with a frit. Apply gentle positive air pressure to pack the bed tightly, preventing channeling during elution.

-

Top the packed silica bed with a 1 cm protective layer of clean sea sand.

Phase 3: Loading and Gradient Elution

-

Carefully transfer the dry-loaded sample powder onto the top of the sand layer, ensuring an even distribution.

-

Add a second 1 cm layer of sand over the sample to prevent physical disruption of the bed when adding solvent.

-

Wash Phase: Elute with 2 Column Volumes (CV) of 10% EtOAc/Hexane (1% Et 3 N) to flush out non-polar impurities, such as unreacted benzyl halides or biphenyl byproducts.

-

Elution Phase: Initiate a step gradient. Increase the polarity to 20% EtOAc/Hexane , followed by 30% EtOAc/Hexane . Benzyl 2-aminonicotinate typically elutes within the 20–30% EtOAc window due to the lipophilicity imparted by the benzyl ester[1].

Phase 4: Fraction Collection and Isolation

-

Collect fractions in standard test tubes (e.g., 20 mL fractions for a 10 g scale purification).

-

Spot each fraction on a TLC plate and develop in a 30% EtOAc/Hexane system.

-

Visualize the plates under a UV lamp at 254 nm. The target compound will appear as a distinct, dark UV-active spot.

-

Pool the fractions containing the pure product and concentrate in vacuo at 40°C.

-

Subject the resulting solid or oil to high vacuum for 12 hours to remove any residual Et 3 N.

Data Presentation & Chromatographic Metrics

The following table summarizes the typical retention behavior (R f values) and spot characteristics of Benzyl 2-aminonicotinate across different solvent systems to aid in TLC monitoring and gradient optimization.

| Solvent System (v/v) | R f Value | Spot Characteristics | Chromatographic Utility |

| 10% EtOAc / 90% Hexane | 0.05 | Sharp, baseline retention | Ideal for washing non-polar impurities |

| 20% EtOAc / 80% Hexane | 0.20 | Sharp | Early elution phase; separates less polar byproducts |

| 30% EtOAc / 70% Hexane | 0.35 | Sharp, symmetrical | Optimal elution window for target isolation |

| 50% EtOAc / 50% Hexane | 0.65 | Broad, slight tailing | Too polar; high risk of polar impurity co-elution |

Troubleshooting Guidelines

-

Tailing Spots on TLC/Column: This indicates active silanol interactions. Ensure that the 1% Et 3 N modifier was freshly added to the mobile phase, as older amine stocks can degrade or evaporate, losing their deactivating efficacy.

-

Co-elution with Unreacted Acid: 2-aminonicotinic acid is highly polar and should remain near the baseline (R f < 0.05) in 30% EtOAc. If it co-elutes, the silica gel is likely overloaded. Reduce the crude-to-silica ratio to 1:50.

-

Product Crystallization on Column: If the product precipitates during elution, the gradient was too shallow, or the concentration was too high. Introduce a minor percentage of a solubilizing solvent (e.g., 2% DCM) into the mobile phase.

Purification Workflow Visualization

Workflow for the purification of Benzyl 2-aminonicotinate via silica gel column chromatography.

References

- US5385880A - Pyridine derivative herbicidal composition containing the same, and method for killing weeds Source: Google Patents URL

- EP3088391A1 - Method for producing benzyl ester 2-aminonicotinate derivative Source: Google Patents URL

- Source: National Institutes of Health (NIH)

Sources

- 1. US5385880A - Pyridine derivative herbicidal composition containing the same, and method for killing weeds - Google Patents [patents.google.com]

- 2. Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP3088391A1 - Method for producing benzyl ester 2-aminonicotinate derivative - Google Patents [patents.google.com]

Application Notes and Protocols: HPLC Method Development for Benzyl 2-aminonicotinate Purity Assay

Introduction

Benzyl 2-aminonicotinate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates due to its high sensitivity, reproducibility, and ability to separate closely related compounds.[1] This document provides a comprehensive guide to developing a robust and reliable reversed-phase HPLC (RP-HPLC) method for the purity assay of Benzyl 2-aminonicotinate.

The primary objective of this application note is to establish a stability-indicating HPLC method. This means the method must be able to separate the main compound from its potential impurities and degradation products.[2] To achieve this, forced degradation studies are integral to the method development process, as they help to identify the likely degradation pathways and ensure the method's specificity.[3]

Analyte Properties:

-

IUPAC Name: benzyl 2-aminopyridine-3-carboxylate

-

Molecular Formula: C₁₃H₁₂N₂O₂

-

Molecular Weight: 228.25 g/mol

-

Structure:

Method Development Strategy

A systematic approach is crucial for efficient HPLC method development. The following workflow outlines the key stages, from initial screening to final method validation.

Caption: Overall workflow for HPLC method development.

Instrumentation and Initial Conditions

A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector is suitable for this analysis. A PDA detector is highly recommended as it provides spectral information, which is invaluable for assessing peak purity.[4][5][6]

Table 1: Initial HPLC System Configuration

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | Photodiode Array (PDA) Detector[7] |

| Software | OpenLab CDS or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (initial), scan from 200-400 nm with PDA |

Sample and Standard Preparation

-

Standard Solution: Accurately weigh and dissolve Benzyl 2-aminonicotinate reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

-

Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same diluent.

Experimental Protocols and Results

Column and Mobile Phase Screening

The choice of stationary phase is a critical factor in achieving the desired separation.[8] Given the aromatic and amine functionalities of Benzyl 2-aminonicotinate, several column chemistries were evaluated.

Protocol:

-

Prepare the standard solution of Benzyl 2-aminonicotinate.

-

Equilibrate each column with the initial mobile phase conditions.

-

Inject the standard solution and run a gradient elution from 10% to 90% Acetonitrile over 20 minutes.

-

Evaluate the chromatograms for peak shape, retention time, and potential for separation from impurities.

Table 2: Column Screening Results

| Column Chemistry | Peak Shape | Retention Factor (k) | Observations |

| C18 | Symmetrical | 4.5 | Good retention and peak shape. A good starting point. |

| C8 | Symmetrical | 3.2 | Less retention than C18, which might be useful if impurities are strongly retained. |

| Phenyl-Hexyl | Symmetrical | 5.1 | Increased retention due to π-π interactions with the aromatic rings of the analyte.[8] Offers alternative selectivity. |

| Cyano (CN) | Tailing | 2.8 | Poor peak shape observed, likely due to secondary interactions. Not ideal for this compound.[9] |

Mobile Phase Optimization

The mobile phase composition, particularly the organic modifier and pH, significantly influences the retention and selectivity of the separation.[10]

Protocol:

-

Using the selected C18 column, prepare mobile phases with different organic modifiers (Acetonitrile vs. Methanol) and pH modifiers (Formic Acid vs. Ammonium Acetate).

-

Inject the standard solution and evaluate the chromatographic parameters.

Table 3: Mobile Phase Optimization Results

| Organic Modifier | pH Modifier | Peak Shape | Resolution (from early eluting impurity) | Observations |

| Acetonitrile | 0.1% Formic Acid | Symmetrical | 2.1 | Good peak shape and resolution. The low pH ensures the amine group is protonated, which can improve peak shape by minimizing interactions with residual silanols on the stationary phase.[11] |

| Methanol | 0.1% Formic Acid | Symmetrical | 1.8 | Similar peak shape to acetonitrile but with slightly lower resolution. Methanol is a weaker solvent than acetonitrile in reversed-phase HPLC, leading to longer retention times.[11] |

| Acetonitrile | 10 mM Ammonium Acetate, pH 5.0 | Symmetrical | 1.9 | Good peak shape, but resolution is slightly lower than with formic acid. Operating at a pH closer to the pKa of the analyte can sometimes reduce retention.[12] |

Gradient Optimization

A gradient elution is necessary to ensure that both early and late-eluting impurities are effectively separated and eluted within a reasonable run time.

Protocol:

-

Start with a shallow gradient (e.g., 5-95% B in 30 minutes) to identify the approximate elution time of all components.

-

Steepen the gradient in sections where no peaks are eluting to reduce the run time.

-

Fine-tune the gradient around the elution time of the main peak and its closely eluting impurities to maximize resolution.

After several iterations, the following optimized gradient was established:

Table 4: Optimized Gradient Program

| Time (min) | % Acetonitrile |

| 0.0 | 30 |

| 15.0 | 70 |

| 17.0 | 90 |

| 20.0 | 90 |

| 20.1 | 30 |

| 25.0 | 30 |

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[2][13] These studies involve subjecting the sample to harsh conditions to intentionally generate degradation products.

Protocol:

-

Prepare separate solutions of Benzyl 2-aminonicotinate.

-

Expose each solution to one of the following stress conditions:

-

Acidic: 0.1 N HCl at 60°C for 24 hours.

-

Basic: 0.1 N NaOH at room temperature for 4 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 80°C for 48 hours (solid state).

-

Photolytic: Expose to UV light (254 nm) for 24 hours (in solution).

-

-

Neutralize the acidic and basic samples before injection.

-

Analyze all stressed samples using the optimized HPLC method.

-

Use a PDA detector to assess peak purity of the main peak in the presence of degradation products.[14]

Table 5: Forced Degradation Results Summary

| Stress Condition | % Degradation | Number of Degradation Peaks | Observations |

| Acidic | ~5% | 1 | Minor degradation observed. |

| Basic | ~15% | 2 | Significant degradation, likely due to hydrolysis of the ester linkage. This is a common degradation pathway for esters.[15] |

| Oxidative | ~10% | 1 | Moderate degradation observed. |

| Thermal | <2% | 0 | The compound is relatively stable to heat. |

| Photolytic | ~8% | 1 | Some degradation upon exposure to UV light. |

The results demonstrate that the method can effectively separate the Benzyl 2-aminonicotinate peak from all generated degradation products, confirming its stability-indicating capability. The PDA peak purity analysis showed no co-eluting peaks, further supporting the method's specificity.

Caption: Potential degradation pathways of Benzyl 2-aminonicotinate.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17] The validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

Table 6: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria | Result |

| Specificity | No interference from blank, placebo, or degradation products at the analyte retention time. | Met. The method is stability-indicating. |

| Linearity (r²) | ≥ 0.999 | 0.9998 over the range of 50-150% of the target concentration. |

| Range | 80-120% of the test concentration for assay. | 0.4 - 0.6 mg/mL. |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5%. |

| Precision (RSD) | Repeatability (n=6): ≤ 2.0% Intermediate Precision: ≤ 2.0% | Repeatability: 0.8% Intermediate Precision: 1.2% |

| Robustness | No significant impact on results with small, deliberate changes in method parameters. | The method is robust for minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C).[18] |

Final Validated HPLC Method

Table 7: Final Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | See Table 4 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | PDA at 254 nm |

| Run Time | 25 minutes |

Conclusion

A robust, specific, and stability-indicating RP-HPLC method for the purity assay of Benzyl 2-aminonicotinate has been successfully developed and validated according to ICH guidelines. The method is suitable for routine quality control analysis and for monitoring the stability of the compound. The use of a PDA detector is recommended for comprehensive peak purity assessment.

References

- Phenomenex. (2025, April 1). Types of HPLC Detectors.

- Patel, S., & Patel, N. (2018). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Journal of Pharmaceutical Sciences and Research, 10(5), 1166-1174.

- SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD.

- Welch, C. J. (n.d.). HPLC Column Selection Guide.

- QbD Group. (2025, October 8). The Eyes of HPLC: Strategic Use of Detectors.

- Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. Retrieved from Shimadzu Scientific Instruments website.

- Chen, P., & He, H. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC.

- SGS. (n.d.). Forced Degradation Testing.

- Klick, S. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.

- Agilent Technologies. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.

- ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- OuYang, X.-K., Luo, Y.-Y., Wang, Y.-G., & Yang, L.-Y. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Food Additives & Contaminants: Part A, 31(10), 1735-1742.

- Phenomenex. (n.d.). HPLC Column Selection Guide.

- BenchChem. (2025). Optimization of mobile phase for HPLC analysis of Geranylamine.

- Chen, C.-F., & Lee, M.-R. (2000). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 72(15), 3573-3578.

- Dzido, T. H., & Plenis, A. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.

- Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.

- Rajmane, A. D., & Shinde, K. P. (2020). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 10(3), 135-141.

- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- Kipper, K. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Retrieved from Excellence in Analytical Chemistry website.

- Pharma Stability. (n.d.). Forced Degradation Playbook.

- de Souza, D., & de Oliveira, M. F. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. International Journal of Molecular Sciences, 13(7), 8448-8461.

- McConville, P. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from European Pharmaceutical Review website.

- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.

- SCION Instruments. (2025, April 1). HPLC Column Selection Guide.

- Taylor, D. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.

- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.

- Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.

- Google Patents. (n.d.). CN106979984B - The HPLC analytical method of benzyl nicotinate drone salt and application.

- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).

- Raju, M. D. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 12(8), 1-10.

- Sigma-Aldrich. (n.d.). Benzyl Nicotinate Pharmaceutical Secondary Standard.

- SIELC Technologies. (n.d.). Separation of Benzyl nicotinate on Newcrom R1 HPLC column.

- MedchemExpress. (n.d.). Benzyl nicotinate | Vasodilator.

- Google Patents. (n.d.). EP3088391A1 - Method for producing benzyl ester 2-aminonicotinate derivative.

- CymitQuimica. (n.d.). CAS 94-44-0: Benzyl nicotinate.

- National Center for Biotechnology Information. (n.d.). Benzyl Nicotinate.

- National Center for Biotechnology Information. (n.d.). benzyl 2-aminoacetate.

- BenchChem. (n.d.). Benzyl 2-bromonicotinate: A Technical Guide to Stability and Storage.

- Smolecule. (2023, August 15). Buy 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one | 16735-30-1.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Forced Degradation Testing | SGS USA [sgs.com]

- 3. onyxipca.com [onyxipca.com]

- 4. Types of HPLC Detectors | Phenomenex [phenomenex.com]

- 5. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]

- 6. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]

- 7. QbD Group â Life Sciences Consulting | 600+ Experts [qbdgroup.com]

- 8. HPLC Column Selection Guide | Phenomenex [phenomenex.com]

- 9. auroraprosci.com [auroraprosci.com]

- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 11. benchchem.com [benchchem.com]

- 12. akjournals.com [akjournals.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 17. database.ich.org [database.ich.org]

- 18. scribd.com [scribd.com]

Application Note: Ultra-Performance Liquid Chromatography (UPLC-PDA) for the Robust Quantification of Nicotinate and Benzyl Esters

Target Audience: Analytical Chemists, Formulation Scientists, and QC/QA Professionals in Drug Development.

Introduction & Mechanistic Overview

Nicotinate esters—such as methyl nicotinate (MN) and benzyl nicotinate (BN)—are potent vasodilators and rubefacients widely utilized in topical analgesics to alleviate musculoskeletal pain[1]. In dermatological drug development, long-chain derivatives like myristyl nicotinate also serve as lipophilic prodrugs designed to deliver nicotinic acid (niacin) across the stratum corneum[2].

The critical analytical challenge in formulating these esters lies in their hydrolytic stability. Even trace degradation of nicotinate esters into free nicotinic acid can trigger severe, intolerable skin flushing in patients[2]. Consequently, quality control laboratories require highly selective, sensitive, and rapid methodologies to quantify the active esters and monitor degradation products.

While High-Performance Liquid Chromatography (HPLC) has historically been the standard[3], the transition to Ultra-Performance Liquid Chromatography (UPLC) offers profound advantages. By utilizing sub-2-micron stationary phases, UPLC delivers superior chromatographic resolution, drastically reduced solvent consumption (aligning with Green Analytical Chemistry principles), and high-throughput capabilities validated by Six Sigma methodologies[4],[5].

Rationale for Methodological Choices (Causality & Design)

As a self-validating system, every parameter in this UPLC protocol is engineered to address specific physicochemical challenges associated with ester quantification:

-

Stationary Phase Selection (BEH C18, 1.7 µm): Bridged Ethylene Hybrid (BEH) particles are chosen over traditional silica because they can withstand the extreme backpressures (>10,000 psi) generated by sub-2-micron particles. This small particle size minimizes eddy diffusion, yielding sharp, highly efficient peaks necessary for resolving structurally similar benzyl and nicotinate esters[4].

-

Mobile Phase Optimization (Silanol Masking): Nicotinate esters contain a basic pyridine ring that strongly interacts with unendcapped, acidic silanol groups on the stationary phase, causing severe peak tailing. To neutralize this, 0.2% triethylamine (TEA) is added to the mobile phase. TEA acts as a competitive masking agent, occupying active silanol sites and ensuring perfect Gaussian peak symmetry[4].

-

Detection Wavelength (254 nm): Photodiode Array (PDA) detection is set to 254 nm. At this wavelength, the conjugated π-electron systems of both the pyridine ring (in nicotinates) and the benzene ring (in benzyl esters) exhibit robust UV absorbance, maximizing the signal-to-noise ratio[4].

-

Extraction Solvent (Methanol): Methanol is utilized for sample preparation because it rapidly disrupts the complex polymeric emulsions of topical creams while quantitatively solubilizing the highly lipophilic ester APIs[2].

Experimental Protocols

Instrumentation and Chromatographic Conditions

Set up the UPLC system according to the parameters outlined in Table 1 . Ensure the system is purged and the column is equilibrated with the mobile phase for at least 30 column volumes prior to the first injection to establish a stable baseline.

Table 1: Optimized UPLC-PDA Conditions

| Parameter | Specification | Scientific Rationale |

| Column | Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) | High theoretical plates; robust under high pressure[4]. |

| Mobile Phase | 0.05 M KH₂PO₄ : Acetonitrile : Methanol (50:15:35, v/v/v) | Isocratic elution provides baseline resolution of polar/non-polar mixtures[4]. |

| pH Adjustment | Adjusted to pH 6.0 with 0.2% Triethylamine (TEA) | Prevents ionization of weak acids and masks residual silanols[4]. |

| Flow Rate | 0.3 mL/min | Optimal linear velocity for 2.1 mm ID columns[4]. |

| Injection Volume | 0.8 µL | Prevents column overloading and band broadening[4]. |

| Column Temp. | 25°C | Maintains consistent mobile phase viscosity. |

| Detection | PDA at λ = 254 nm | Targets aromatic ring UV absorbance[4]. |

Preparation of Standard Solutions

-

Stock Solution: Accurately weigh 10.0 mg of Benzyl Nicotinate (BN) and Methyl Nicotinate (MN) reference standards (>99% purity). Transfer to a 10 mL volumetric flask and dissolve in HPLC-grade methanol to yield a 1000 µg/mL stock solution[3].

-

Working Standards: Perform serial dilutions using the mobile phase to construct a 5-point calibration curve. Target a linear range of 1.0 to 200 µg/mL for BN and 0.03 to 100 µg/mL for MN[4],[1].

Sample Preparation (Extraction from Topical Creams)

-

Weighing: Accurately weigh approximately 1.0 g of the topical formulation into a 50 mL polypropylene centrifuge tube.

-

Solvent Addition: Add 25.0 mL of HPLC-grade methanol.

-

Disruption: Vortex vigorously for 5 minutes to break the cream emulsion.

-

Ultrasonication: Sonicate the mixture in a water bath at ambient temperature for 15 minutes to ensure exhaustive extraction of the analytes from the excipient matrix[2].

-

Phase Separation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet insoluble waxes, polymers, and thickeners.

-

Filtration: Draw the supernatant into a syringe and filter through a 0.22 µm PTFE membrane directly into a UPLC autosampler vial[6]. (Note: PTFE is required to prevent adsorption of lipophilic esters).

Workflows and Visualizations

Figure 1: Step-by-step analytical workflow for the extraction and UPLC quantification of nicotinate esters.

Figure 2: Hydrolytic degradation pathway of nicotinate esters into free nicotinic acid.

Method Validation & Data Presentation

The described methodology adheres to ICH guidelines for analytical method validation, demonstrating exceptional linearity, accuracy, and precision across target concentration ranges[4],[1].

Table 2: Summary of Method Validation Parameters

| Parameter | Benzyl Nicotinate (BN) | Methyl Nicotinate (MN) |

| Linearity Range | 1.0 – 200 µg/mL[4] | 0.03 – 100 µg/mL[1] |

| Correlation Coefficient (r²) | > 0.9999[4] | > 0.999[1] |

| Accuracy (% Recovery) | 98.81% – 100.56%[4] | 93.48% – 102.12%[1] |

| Precision (Inter-day RSD) | < 1.5%[4] | 0.30% – 6.34%[1] |

| Limit of Detection (LOD) | 0.001 mg/mL (1.0 µg/mL)[4] | 0.0144 µg/mL[1] |

References

-

[3] Application Note: HPLC-DAD Method for Simultaneous Analysis of Methyl Nicotinate - Benchchem. 3

-

[2] Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed. 2

-

[4] Innovative UPLC technique for concurrent quantification of etofenamate and benzyl nicotinate in the presence of methylparaben and benzyl alcohol in their topical cream: Greens, white, and Six Sigma methodologies - PubMed. 4

-

[1] Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD - MDPI. 1

-

[6] Comparative metabolomics analysis of pericarp from four varieties of Zanthoxylum bungeanum Maxim - PMC. 6

-

[5] Quantitative analysis of quaternary mixtures in topical creams using cutting-edge HPLC technique: environmental impact and sigma methodology - ResearchGate. 5

Sources

- 1. mdpi.com [mdpi.com]

- 2. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Innovative UPLC technique for concurrent quantification of etofenamate and benzyl nicotinate in the presence of methylparaben and benzyl alcohol in their topical cream: Greens, white, and Six Sigma methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparative metabolomics analysis of pericarp from four varieties of Zanthoxylum bungeanum Maxim - PMC [pmc.ncbi.nlm.nih.gov]

Designing EGFR inhibitors with a 2-aminonicotinate core

Application Note: Rational Design and Synthesis of EGFR Inhibitors Utilizing a 2-Aminonicotinate Scaffold

Mechanistic Rationale & Scaffold Selection

The development of targeted therapies for non-small cell lung cancer (NSCLC) has been heavily driven by Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of the T790M "gatekeeper" mutation and the L858R activating mutation necessitates the continuous evolution of chemical scaffolds to overcome clinical resistance[1].

While first-generation TKIs like Erlotinib and Gefitinib rely on a quinazoline core derived from anthranilic acid, modern drug design frequently leverages the 2-aminonicotinate scaffold. By utilizing methyl 2-aminonicotinate as a synthetic precursor, medicinal chemists can construct highly functionalized pyrido[2,3-d]pyrimidines [2].

Why 2-aminonicotinate? Replacing the benzene ring of a classical quinazoline with a pyridine ring introduces an additional nitrogen atom into the bicyclic core. This structural modification serves a critical dual purpose:

-

Electronic Modulation: The electron-withdrawing nature of the pyridine nitrogen alters the pKa of the core, often improving aqueous solubility and pharmacokinetic profiles compared to highly lipophilic quinazolines.

-

Hinge Region Binding: The pyrido[2,3-d]pyrimidine core acts as a highly efficient bioisostere to the adenine ring of ATP. The core nitrogen atoms form critical, high-affinity hydrogen bonds with the backbone amide of Met793 in the EGFR hinge region, anchoring the inhibitor deep within the ATP-binding pocket and allowing it to effectively compete with intracellular ATP[2].

Caption: EGFR signaling cascade blocked by ATP-competitive pyrido[2,3-d]pyrimidine inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Profiles

The functionalization of the pyrido[2,3-d]pyrimidine core at the C4, C6, and C7 positions dictates the molecule's selectivity profile between wild-type (WT) EGFR and mutant variants. Extensive literature validates that derivatives synthesized from 2-aminonicotinate exhibit potent nanomolar efficacy, with specific substitutions driving selectivity toward the T790M mutant pocket.

| Compound Designation | Core Scaffold | Primary Target Profile | IC50 (nM) | Reference |

| Compound B1 | Pyrido[2,3-d]pyrimidine | EGFR L858R/T790M | 13.0 | [1] |

| Compound 36 | 2,5,8-trisubstituted pyrido[2,3-d]pyrimidine | EGFR WT | 2.0 | |

| Compound 51 | 4,6-disubstituted pyrrolo[2,3-d]pyrimidine | EGFR WT | 3.8 | [3] |

| Compound 1 | 1,3-dimethyl uracil pyrido-pyrimidine | EGFR WT / T790M | 93.0 / 174.0 |

Self-Validating Experimental Workflows

To translate these theoretical designs into tangible therapeutics, a robust, self-validating synthetic and biochemical pipeline is required.

Caption: Synthetic workflow from methyl 2-aminonicotinate to functionalized pyrido[2,3-d]pyrimidines.

Protocol A: Synthesis of the Pyrido[2,3-d]pyrimidine Core

This protocol outlines the transformation of methyl 2-aminonicotinate into a functionalized EGFR inhibitor scaffold.

Step 1: High-Temperature Cyclization

-

Procedure: Combine 1.0 eq of methyl 2-aminonicotinate with 5.0 eq of urea. Heat the neat mixture to 180–200 °C for 4 hours until a solid mass forms. Triturate the cooled mass with hot water, filter, and dry to yield pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

-

Causality & Validation: The ortho-amino ester of the nicotinate undergoes nucleophilic attack by urea. High heat is thermodynamically required to drive off ammonia and methanol, forcing the intramolecular cyclization. Validation: The disappearance of the ester carbonyl stretch (~1710 cm⁻¹) and the appearance of distinct cyclic imide/lactam carbonyl stretches (~1680 cm⁻¹) in FTIR confirms ring closure.

Step 2: Halogenation for Scaffold Priming

-

Procedure: Suspend the dione in neat phosphorus oxychloride (POCl₃) (10 eq) and add a catalytic amount of N,N-dimethylaniline. Reflux for 6 hours. Distill off excess POCl₃, quench the residue in ice water, and extract with dichloromethane to yield 2,4-dichloropyrido[2,3-d]pyrimidine.

-

Causality & Validation: POCl₃ converts the stable, unreactive hydroxyl tautomers of the dione into highly reactive chloride leaving groups. The N,N-dimethylaniline acts as a nucleophilic catalyst, forming a Vilsmeier-type intermediate that accelerates chlorination. Validation: TLC (Hexane:EtOAc) will show a drastic shift from a highly polar baseline spot (dione) to a highly non-polar migrating spot (dichloro intermediate).

Step 3: Regioselective SNAr Amination

-

Procedure: Dissolve the dichloro intermediate in isopropanol. Add 1.1 eq of an aniline derivative (e.g., 3-ethynylaniline) and 1.5 eq of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 2 hours.

-

Causality & Validation: The C4 position of the pyrido[2,3-d]pyrimidine ring is significantly more electrophilic than the C2 position due to the para-directing electron withdrawal of the ring nitrogens. Running the reaction at room temperature ensures strict regioselectivity, preventing unwanted disubstitution. Validation: LC-MS will confirm the addition of exactly one aniline mass, and ¹H-NMR will show the preservation of the C2-chloride (which can later be functionalized to target the solvent-exposed region of EGFR).

Protocol B: In Vitro EGFR (L858R/T790M) Kinase Assay (TR-FRET)

To biochemically validate the synthesized compounds, an ATP-competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Step 1: Reagent Preparation & Kinase Equilibration

-

Procedure: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT. Incubate 0.5 nM of recombinant EGFR (L858R/T790M) with varying concentrations of the synthesized inhibitor (serial dilution) for 30 minutes at room temperature.

-

Causality & Validation: DTT maintains the reducing environment necessary to prevent kinase domain aggregation, while MgCl₂ is an essential cofactor that coordinates ATP. Pre-incubating the inhibitor allows it to reach thermodynamic binding equilibrium within the ATP pocket before the competitive substrate is introduced, preventing artificially inflated IC50 values.

Step 2: ATP/Substrate Competition

-

Procedure: Initiate the reaction by adding a mixture of ATP (at a final concentration of 10 µM) and 100 nM of a biotinylated poly-GT (glutamate-tyrosine) peptide substrate. Incubate for 60 minutes.

-

Causality & Validation: Because pyrido[2,3-d]pyrimidines are ATP-competitive, the assay must be run at or slightly below the apparent Michaelis constant (Km) for ATP (~10 µM for EGFR). If ATP concentrations are too high, the inhibitor will be outcompeted, masking its true potency.

Step 3: TR-FRET Detection

-

Procedure: Stop the reaction by adding EDTA (to chelate Mg²⁺). Add a Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-Allophycocyanin (APC) (acceptor). Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

-

Causality & Validation: EDTA immediately halts kinase activity by stripping the Mg²⁺ cofactor. TR-FRET is a self-validating detection method: it introduces a time delay before reading fluorescence, which allows short-lived background autofluorescence from the chemical compounds to decay. The proximity of the Europium donor to the APC acceptor (which only occurs if the substrate is phosphorylated) generates a specific 665 nm signal that is directly proportional to kinase activity, ensuring high signal-to-noise ratios.

References

-

Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PubMed. nih.gov.[Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers. frontiersin.org.[Link]

-

Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. rsc.org.[Link]

-

Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - MDPI. mdpi.com.[Link]

Sources

- 1. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in 2-Aminonicotinate Esterification

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with the synthesis of 2-aminonicotinate esters. The unique bifunctional nature of the 2-aminonicotinic acid starting material presents specific challenges that can lead to undesired side reactions, impacting yield, purity, and downstream applications.

As a senior application scientist, I've seen firsthand how these challenges can derail project timelines. This guide moves beyond simple protocols to explain the causal chemistry behind these side reactions and provides field-proven strategies to mitigate them. We will explore the mechanisms at play, offer direct troubleshooting advice, and provide validated experimental workflows to ensure your synthesis is successful, reproducible, and robust.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns encountered during the esterification of 2-aminonicotinic acid.

Q1: What is the primary chemical challenge when esterifying 2-aminonicotinic acid?

A1: The core challenge lies in the molecule's bifunctionality. 2-aminonicotinic acid contains both a carboxylic acid group, which is the target for esterification, and a nucleophilic primary amino group.[1] Under many reaction conditions, the amino group can compete with the desired alcohol nucleophile, leading to unwanted side reactions instead of the target ester.

Q2: What is the most common and problematic side reaction?

A2: The most prevalent side reaction is intermolecular amide bond formation . The amino group of one molecule of 2-aminonicotinic acid can attack the activated carboxylic acid of another molecule. This leads to the formation of dimers, oligomers, or even polymers linked by amide bonds. This is especially problematic when using coupling agents like dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), which are designed to activate the carboxylic acid for nucleophilic attack.[2][3]

Q3: How does the choice of esterification method influence the formation of side products?

A3: The choice of method is critical and directly dictates the side reaction profile.

-

Fischer-Speier Esterification: This classic method involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl).[4][5][6][7] For 2-aminonicotinic acid, this method is often advantageous. The strong acid protonates the amino group, converting it into a non-nucleophilic ammonium salt (-NH₃⁺).[8] This in-situ protection prevents the amino group from participating in side reactions, favoring the desired esterification.

-

Carbodiimide Coupling (e.g., DCC, EDC): These methods activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[3] While efficient, this intermediate is highly susceptible to attack by any available nucleophile. If the amino group is unprotected, it will readily attack this intermediate, leading to significant amide formation as a side product.

-

Acid Chloride Formation: Converting the carboxylic acid to an acid chloride with reagents like thionyl chloride (SOCl₂) creates an extremely reactive electrophile.[9] Without protection, the amino group will rapidly lead to polymerization. This method is generally unsuitable for unprotected 2-aminonicotinic acid.

Q4: Is it absolutely necessary to use a protecting group for the amine?

A4: It depends on the desired purity and the chosen method.

-

For highest purity and methodological flexibility (especially with coupling agents), yes, protection is highly recommended. Protecting the amino group, for example as a tert-butoxycarbonyl (Boc) carbamate, renders it non-nucleophilic and completely prevents amide side reactions.[1][10][11] This allows for the use of a wider variety of esterification conditions.

-

For simpler, large-scale syntheses where subsequent purification is feasible, the Fischer-Speier method may suffice without a protecting group. The in-situ protonation of the amine by the acid catalyst provides sufficient deactivation to achieve moderate to good yields of the desired ester.[8]

Q5: What are the best analytical techniques to identify and quantify side products?

A5: A multi-pronged approach is best for robust analysis:

-

Thin-Layer Chromatography (TLC): An excellent first-pass technique to monitor the reaction's progress. The formation of new spots relative to the starting material can indicate side products. A streak of baseline material often suggests polymerization.

-

High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity. It can separate the desired ester from unreacted starting material and various side products, allowing for accurate determination of the product distribution.[12][13]

-

Mass Spectrometry (MS): Essential for identifying the molecular weight of unexpected products. The observation of masses corresponding to dimers or oligomers is a clear confirmation of intermolecular amide formation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying impurities. The presence of amide N-H protons and characteristic carbonyl shifts can help identify side products if they can be isolated.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiment.

| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |

| Low or No Yield of Ester; Significant Insoluble Material Formed | Intermolecular Amide Formation (Polymerization): The unprotected amino group is reacting with the activated carboxylic acid. This is common with coupling agents (DCC, EDC) or when attempting to form an acid chloride. | 1. Protect the Amino Group: Introduce a Boc or Cbz protecting group prior to esterification. This removes the nucleophilicity of the amine, preventing self-reaction.[10][11] 2. Switch to Fischer-Speier Esterification: Use a large excess of the alcohol with a strong acid catalyst (e.g., 0.1-0.2 eq. H₂SO₄). The acid will protonate the amine, deactivating it in situ.[8] |

| Fischer Esterification Stalls; Starting Material Remains | 1. Unfavorable Equilibrium: Esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials.[4][6] 2. Insufficient Catalyst Activity: The acid catalyst may be insufficient to drive the reaction forward at an adequate rate. | 1. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it forms, driving the equilibrium toward the product according to Le Châtelier's principle.[4][6] 2. Use Excess Alcohol: Using the alcohol as the solvent increases its concentration, pushing the equilibrium to the right. 3. Increase Catalyst Loading: Incrementally increase the concentration of the acid catalyst. |

| Product is Contaminated with an N-Acyl Side Product | Use of Anhydrides for Esterification: If using a method involving an anhydride (e.g., for activation), the amino group can be acylated by the anhydride reagent itself. | Avoid Anhydrides with Unprotected Amines: This method is generally incompatible. Protect the amino group first. If protection is not an option, use a different esterification method like Fischer-Speier. |

| Difficulty in Purifying Product from Starting Material | Similar Polarity: The 2-aminonicotinate ester and the parent acid can have similar polarities, making chromatographic separation challenging. | 1. Acid/Base Wash: During workup, wash the organic layer with a mild aqueous base (e.g., NaHCO₃ solution). This will deprotonate the unreacted carboxylic acid, moving it into the aqueous layer as a salt, while the neutral ester remains in the organic layer. 2. Optimize Chromatography: Screen different solvent systems for column chromatography. A small amount of a polar modifier like methanol or a basic modifier like triethylamine in the eluent can improve separation. |

**Section 3: Mechanistic Insights & Visualizations

Understanding the reaction pathways is key to controlling the outcome.

Desired Reaction Pathway: Fischer-Speier Esterification

The mechanism involves the initial protonation of the carbonyl oxygen, which activates the carboxylic acid toward nucleophilic attack by the alcohol. Critically, the amino group is also protonated, rendering it inactive.

Caption: Desired Fischer esterification pathway for 2-aminonicotinic acid.

Key Side Reaction Pathway: Intermolecular Amide Formation

When the amine is not protected or protonated, it acts as a potent nucleophile, attacking another activated acid molecule to form a dimer.

Caption: Primary side reaction leading to unwanted amide dimer formation.

Recommended Workflow: Protected Esterification

A robust workflow involves protecting the amine, performing the esterification, and then deprotecting to yield the pure product.

Caption: A validated three-step workflow for high-purity ester synthesis.

Section 4: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the reliable synthesis and analysis of 2-aminonicotinate esters.

Protocol 1: Fischer-Speier Esterification (Direct Method)

Objective: To synthesize an ester of 2-aminonicotinic acid directly, relying on in-situ protection of the amine.

Materials:

-

2-Aminonicotinic acid

-

Alcohol (e.g., methanol, ethanol; >20 equivalents)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

-

Set up a round-bottom flask with a reflux condenser and a magnetic stirrer. For optimal results, use a Dean-Stark apparatus to remove water.

-

To the flask, add 2-aminonicotinic acid (1.0 eq).

-

Add the desired alcohol (20-50 eq), which will serve as both reactant and solvent.

-

While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq). An exotherm may be observed.

-

Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate with 1% Acetic Acid).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of alcohol used).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify the crude product by column chromatography or recrystallization as needed.

Scientist's Note: The success of this direct method hinges on driving the equilibrium. Using a large excess of alcohol and efficiently removing water are non-negotiable for achieving a good yield.[4][6]

Protocol 2: N-Boc Protection of 2-Aminonicotinic Acid

Objective: To protect the amino group as a Boc-carbamate to prevent side reactions in subsequent steps.

Materials:

-

2-Aminonicotinic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Sodium Hydroxide (NaOH) (2.1 eq)

-

1,4-Dioxane and Water

-

1M Hydrochloric Acid (HCl)

-

Ethyl Acetate

Procedure:

-

Dissolve 2-aminonicotinic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M NaOH(aq) (2.1 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Add (Boc)₂O (1.1 eq) portion-wise or as a solution in dioxane.

-

Allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl. A white precipitate should form.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield N-Boc-2-aminonicotinic acid, which is often a solid that can be used without further purification.

References

- ResearchGate. (n.d.). Preparation of 2-, 4-, 5-, and 6-aminonicotinic acid | Request PDF.

- Divakaran, R. (2008). Protecting groups in organic synthesis + H2O.

- Organic Chemistry Portal. (n.d.). Protective Groups.

- Wikipedia. (n.d.). Amide.

- ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid.

- Unknown. (n.d.). 2. Carboxyl protecting groups.

- Wikipedia. (n.d.). Fischer–Speier esterification.

- Kaliappan, K. P. (2020, October 26). Protecting Groups. chem.iitb.ac.in.

- Chemistry Steps. (2021, November 18). Fischer Esterification.

- PubMed. (2006, December 15). Synthesis of novel vasodilatory active nicotinate esters with amino acid function.

- SynArchive. (n.d.). Protecting Groups List.

- StudySmarter. (2023, October 20). Amide Reactions: Amidation, Alcohol, Formation, Techniques.

- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.

- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.

- Chemistry Steps. (2024, December 3). Alcohols to Amides.

- Google Patents. (n.d.). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.

- Google Patents. (n.d.). US3714234A - Catalysts and esterification process.

- Organic Chemistry Portal. (n.d.). Fischer Esterification.

- BenchChem. (2025). Technical Support Center: Catalyst Selection for (2-Aminoethyl)

- Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement.

- LibreTexts Chemistry. (2022, September 24). 21.6: Chemistry of Esters.

- PMC. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.

- Google Patents. (n.d.). EP3782728A1 - Catalyst for use in esterification reaction and method for catalyzing ....

- PMC. (n.d.). Amide Activation in Ground and Excited States.

- PMC. (n.d.). Reversible Blocking of Amino Groups of Octreotide for the Inhibition of Formation of Acylated Peptide Impurities in Poly(Lactide-co-Glycolide) Delivery Systems.

- PMC. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.

- PMC. (n.d.). Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of Water.

- PMC. (n.d.). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins.

- PMC. (n.d.). Polymer-supported α-Acylamino Ketones: Preparation and Application in Syntheses of 1,2,4-Trisubstituted-1H-imidazoles.

- MDPI. (2021, September 17). Selective Esterification of Phosphonic Acids.

- PubMed. (n.d.). Synthesis of Some 2-aminonicotinic Acid Derivatives.

- LibreTexts Chemistry. (n.d.).

- PMC. (2021, October 6). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates.

- Google Patents. (n.d.). US8637647B2 - Method of acylating a peptide or protein.

- Chemguide. (n.d.). mechanism for the esterification reaction.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- LibreTexts Chemistry. (2020, May 30). 25.4: Synthesis of Amino Acids.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amide - Wikipedia [en.wikipedia.org]

- 3. bachem.com [bachem.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. Reactions of α-Amino Acids : Carboxylic Acid Esterification [almerja.com]

- 9. gcwgandhinagar.com [gcwgandhinagar.com]

- 10. mazams.weebly.com [mazams.weebly.com]

- 11. Protective Groups [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. US8637647B2 - Method of acylating a peptide or protein - Google Patents [patents.google.com]

Technical Support Center: Optimizing Benzyl 2-Aminonicotinate Production

Welcome to the Technical Support Center for Agrochemical and Pharmaceutical Intermediate Synthesis. Benzyl 2-aminonicotinate is a highly versatile building block, particularly utilized in the development of agricultural fungicides and novel herbicidal compounds[1]. However, process chemists frequently encounter significant bottlenecks during its synthesis due to the bifunctional nature of the 2-aminonicotinic acid precursor.

This guide is designed to provide you with field-proven, mechanistically grounded solutions to optimize your reaction conditions, eliminate tedious purification steps, and maximize product yield.

Mechanistic Workflow & Route Selection

The synthesis of Benzyl 2-aminonicotinate typically relies on the esterification of 2-aminonicotinic acid. However, the choice of activation reagent dictates the success or failure of the entire workflow. The diagram below illustrates the logical relationships and outcomes of the three primary synthetic routes.

Workflow analysis of Benzyl 2-aminonicotinate synthesis routes and mechanistic outcomes.

Standardized Experimental Protocol: Base-Promoted Direct Alkylation

To bypass the limitations of acid chlorides and coupling agents, the industry standard relies on direct alkylation. This protocol is designed as a self-validating system to ensure high purity (>98.5%) without the need for silica gel column chromatography[2].

Objective: Synthesize Benzyl 2-aminonicotinate via an optimized SN2 pathway.

Materials:

-

2-Aminonicotinic acid derivative (1.0 eq)

-

Benzyl chloride derivative (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF) (Polar aprotic solvent)

Step-by-Step Methodology:

-

Deprotonation (Activation Phase):

-

Action: Suspend 3.04 g of the 2-aminonicotinic acid derivative in 60 mL of DMF. Add 5.53 g of K₂CO₃. Stir the suspension at 40°C for 30 minutes[3].

-